molecular formula C11H13N3O2 B14911065 2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide

2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide

Cat. No.: B14911065
M. Wt: 219.24 g/mol
InChI Key: ZZVTVHRHEIDUES-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide is a heterocyclic compound that features a furan ring substituted with three methyl groups and a carboxamide group attached to a pyrazole ring. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Methyl Groups:

    Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then attached to the furan ring through a coupling reaction. This often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the carboxylic acid derivative of the furan ring with an amine derivative of the pyrazole ring under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trimethylfuran: A simpler analog without the pyrazole and carboxamide groups.

    N-(1H-pyrazol-4-yl)furan-3-carboxamide: Lacks the methyl substitutions on the furan ring.

    2,4,5-trimethyl-N-(1H-pyrazol-4-yl)benzamide: Features a benzene ring instead of a furan ring.

Uniqueness

2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the furan and pyrazole rings, along with the carboxamide group, allows for a wide range of interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide

InChI

InChI=1S/C11H13N3O2/c1-6-7(2)16-8(3)10(6)11(15)14-9-4-12-13-5-9/h4-5H,1-3H3,(H,12,13)(H,14,15)

InChI Key

ZZVTVHRHEIDUES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1C(=O)NC2=CNN=C2)C)C

Origin of Product

United States

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